Ethyl 2-amino-6-methylheptanoate
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Overview
Description
Ethyl 2-amino-6-methylheptanoate is an organic compound with the molecular formula C10H21NO2. It is a derivative of heptanoic acid, featuring an amino group and an ethyl ester group. This compound is of interest in various fields of chemistry and biochemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-amino-6-methylheptanoate can be synthesized through several methods. One common approach involves the reaction of 6-methylheptanoic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the ethyl ester. The resulting ester is then reacted with ammonia or an amine to introduce the amino group.
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale esterification reactions followed by amination. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-6-methylheptanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Lithium aluminum hydride or sodium borohydride are typically used as reducing agents.
Substitution: Reagents such as acyl chlorides or anhydrides are used for amide formation.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohols.
Substitution: Amides and other substituted derivatives.
Scientific Research Applications
Ethyl 2-amino-6-methylheptanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential role in biochemical pathways and as a precursor for biologically active molecules.
Medicine: Investigated for its potential therapeutic properties and as a starting material for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex organic compounds.
Mechanism of Action
The mechanism of action of ethyl 2-amino-6-methylheptanoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and ionic interactions with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis, releasing the active amino acid derivative, which can then participate in various biochemical processes.
Comparison with Similar Compounds
Ethyl 2-amino-6-methylheptanoate can be compared with other similar compounds, such as:
Ethyl 2-aminoheptanoate: Lacks the methyl group, resulting in different reactivity and properties.
Mthis compound: Has a methyl ester group instead of an ethyl ester, affecting its solubility and reactivity.
2-Amino-6-methylheptanoic acid: The free acid form, which has different solubility and reactivity compared to the ester.
The unique structure of this compound, with its specific arrangement of functional groups, makes it distinct from these similar compounds and contributes to its unique properties and applications.
Biological Activity
Ethyl 2-amino-6-methylheptanoate is a compound of interest due to its potential biological activities, particularly in pharmacology and biochemistry. This article explores its biological activity, synthesizing findings from various studies and presenting data in a structured manner.
Chemical Structure and Properties
This compound is an amino acid derivative characterized by the presence of an ethyl ester group and an amino group. Its molecular formula is C11H21N with a molecular weight of approximately 181.29 g/mol. The compound's structure can be represented as follows:
1. Antimicrobial Activity
Several studies have indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, small molecular weight bioactive compounds derived from microbial sources have shown significant antimicrobial activity, suggesting that derivatives like this compound may also possess similar effects .
3. Neuroprotective Effects
A study focusing on the effects of amino acid derivatives on neurological functions demonstrated that certain compounds can enhance cognitive functions and provide neuroprotection against oxidative stress . While this compound has not been explicitly studied in this context, its structural analogs have shown promise.
Study on Anticancer Activity
A notable study investigated the effects of various amino acid derivatives on prostate cancer cell lines. The results indicated that certain modifications to the amino acid structure could enhance anticancer activity significantly . this compound's potential in this regard warrants further exploration.
Neuroprotective Properties
Another research highlighted the neuroprotective effects of amino acid derivatives in models of neurodegeneration. Compounds demonstrating similar structures to this compound were noted for their ability to mitigate neuronal cell death under oxidative stress conditions .
Data Table: Biological Activities of this compound
Properties
Molecular Formula |
C10H21NO2 |
---|---|
Molecular Weight |
187.28 g/mol |
IUPAC Name |
ethyl 2-amino-6-methylheptanoate |
InChI |
InChI=1S/C10H21NO2/c1-4-13-10(12)9(11)7-5-6-8(2)3/h8-9H,4-7,11H2,1-3H3 |
InChI Key |
NQYDHMXCGGUKGZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CCCC(C)C)N |
Origin of Product |
United States |
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